molecular formula C11H10BrN3 B8617886 7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline CAS No. 1404367-23-2

7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B8617886
CAS No.: 1404367-23-2
M. Wt: 264.12 g/mol
InChI Key: DXQPFOGGFBJILR-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

1404367-23-2

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

7-bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H10BrN3/c1-7-13-14-11-5-2-8-6-9(12)3-4-10(8)15(7)11/h3-4,6H,2,5H2,1H3

InChI Key

DXQPFOGGFBJILR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(CC2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing the title compound from Example 22 Step A (100 mg, 0.413 mmol), acetic hydrazide (40.8 mg, 0.496 mmol) and cyclohexanol (2.00 ml, 0.413 mmol) was heated at reflux for 2 days. The reaction was then poured into water and extracted with ethyl acetate. The organic extracts were combined, washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-15% methanol in ethyl acetate) provided the title compound: LCMS m/z 265.99 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 7.53 (br s, 1H), 7.50 (d, J=8.57 Hz, 1H), 7.35 (d, J=8.57 Hz, 1H), 3.13-3.11 (m, 2H), 3.00-2.98 (m, 2H), 2.74 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
40.8 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-bromo-3,4-dihydroquinoline-2(1H)-thione (74-4; 1.0 g, 0.004 mol) in n-butanol (20 mL) was added acetic hydrazide (1.19 g, 0.016 mol) at room temperature. Reaction mass was allowed to stir at 140° C. for 5 h. The reaction mixture was cooled to room temperature, diluted with water (50 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the crude compound. Crude compound was purified by silica gel column chromatography to obtain title compound. MS (M+2): 266.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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